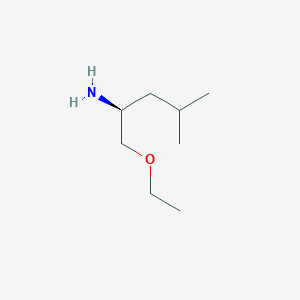

(S)-1-Ethoxy-4-methyl-2-pentanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-Ethoxy-4-methyl-2-pentanamine, also known as L-Ephedrine, is a naturally occurring alkaloid that is commonly found in plants of the Ephedra genus. This compound has been used for centuries in traditional medicine for its stimulant properties and is now widely used in the pharmaceutical industry for the treatment of various medical conditions.

Mecanismo De Acción

(S)-1-Ethoxy-4-methyl-2-pentanamine acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the central nervous system. It also acts as a beta-2 adrenergic receptor agonist, causing bronchodilation and increasing heart rate and blood pressure. The mechanism of action of (S)-1-Ethoxy-4-methyl-2-pentanamine is similar to that of other sympathomimetic agents, such as amphetamines and cocaine.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of (S)-1-Ethoxy-4-methyl-2-pentanamine include increased heart rate and blood pressure, bronchodilation, increased metabolism, and decreased appetite. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as neuroprotective effects. However, prolonged use of (S)-1-Ethoxy-4-methyl-2-pentanamine can lead to tolerance, dependence, and addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(S)-1-Ethoxy-4-methyl-2-pentanamine has several advantages for lab experiments, including its well-established pharmacological effects and its availability as a synthetic compound. However, its potential for abuse and addiction, as well as its potential for adverse effects on the cardiovascular system, limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of (S)-1-Ethoxy-4-methyl-2-pentanamine, including its potential use in the treatment of inflammatory and oxidative stress-related diseases, as well as its potential as a neuroprotective agent. Additionally, further research is needed to determine the long-term effects of (S)-1-Ethoxy-4-methyl-2-pentanamine on the cardiovascular system and its potential for abuse and addiction.

Métodos De Síntesis

The synthesis of (S)-1-Ethoxy-4-methyl-2-pentanamine can be achieved through various methods, including the reduction of ephedrine or pseudoephedrine, or through the condensation of 2-methyl-2-butanol with ethylamine. The most commonly used method for the synthesis of (S)-1-Ethoxy-4-methyl-2-pentanamine is the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

(S)-1-Ethoxy-4-methyl-2-pentanamine has been extensively studied for its various pharmacological effects, including its use as a bronchodilator, appetite suppressant, and central nervous system stimulant. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, (S)-1-Ethoxy-4-methyl-2-pentanamine has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Propiedades

Número CAS |

134080-98-1 |

|---|---|

Nombre del producto |

(S)-1-Ethoxy-4-methyl-2-pentanamine |

Fórmula molecular |

C8H19NO |

Peso molecular |

145.24 g/mol |

Nombre IUPAC |

(2S)-1-ethoxy-4-methylpentan-2-amine |

InChI |

InChI=1S/C8H19NO/c1-4-10-6-8(9)5-7(2)3/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1 |

Clave InChI |

BGHJPIOXKTYCPD-QMMMGPOBSA-N |

SMILES isomérico |

CCOC[C@H](CC(C)C)N |

SMILES |

CCOCC(CC(C)C)N |

SMILES canónico |

CCOCC(CC(C)C)N |

Sinónimos |

(S)-1-Ethoxy-4-methyl-2-pentanamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)

![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)